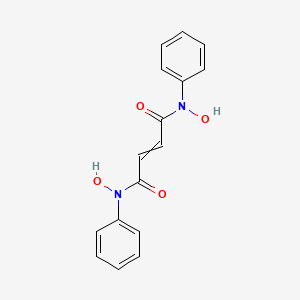![molecular formula C19H18FNO B14583290 1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one CAS No. 61298-00-8](/img/structure/B14583290.png)
1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylbenzylamine with 6-fluoro-4-methylquinoline-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, other nucleophiles, solvent such as methanol or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Methoxy-substituted quinoline derivatives.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
6-Fluoroquinoline: A fluorinated derivative with enhanced biological activity.
4-Methylquinoline: A methyl-substituted quinoline with unique chemical properties.
Uniqueness
1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
61298-00-8 |
|---|---|
Molecular Formula |
C19H18FNO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2-one |
InChI |
InChI=1S/C19H18FNO/c1-12-4-5-15(8-13(12)2)11-21-18-7-6-16(20)10-17(18)14(3)9-19(21)22/h4-10H,11H2,1-3H3 |
InChI Key |
DJIMJOVRRVPFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)F)C(=CC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
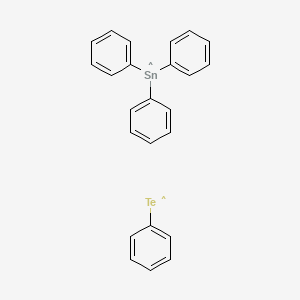
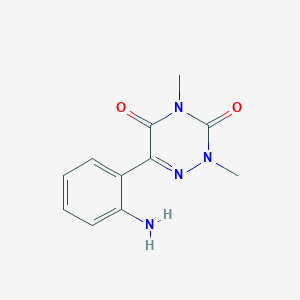
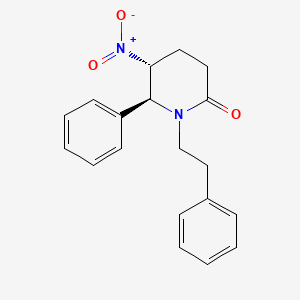
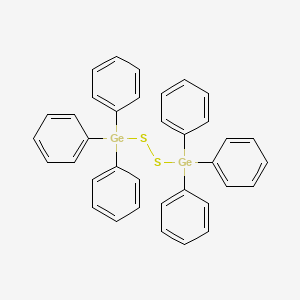
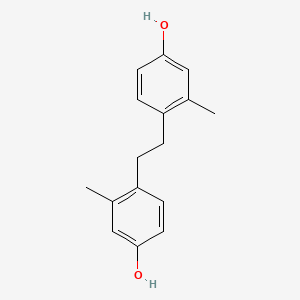
![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)
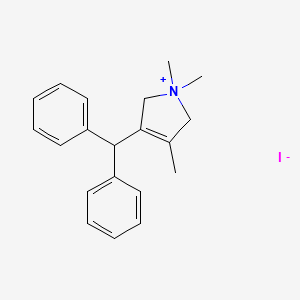
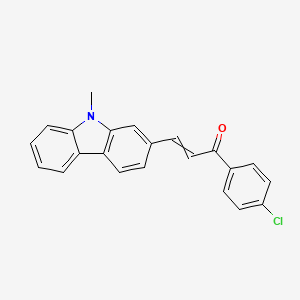
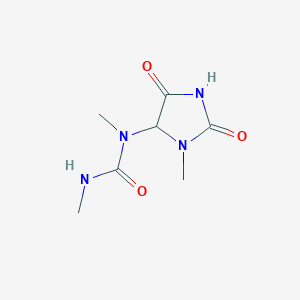
![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)
